2-(5-Methylfuran-3-yl)acetic acid

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Regioisomeric substitution pattern critically impacts biological activity in furanacetic acid scaffolds. The 3-yl attachment in this compound-versus common 2-yl analogs-alters electronic distribution, dipole moment, and hydrogen-bonding geometry, directly affecting target binding and synthetic yield. • Enables sterically distinct amide, ester, and heterocyclic derivatization pathways vs. 2-yl regioisomers. • Documented 5-LOX translocation inhibition (Ki = 1 mM) and FAK/p38/Rho pathway inactivation for fibrosis research. • Dihydro derivative claimed in JPH01294638A as a cleavable ADC linker scaffold. Ensure batch-to-batch regioisomeric fidelity for reproducible SAR data.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
Cat. No. B13537214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylfuran-3-yl)acetic acid
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CO1)CC(=O)O
InChIInChI=1S/C7H8O3/c1-5-2-6(4-10-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9)
InChIKeyQXMHHQPECQYULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methylfuran-3-yl)acetic Acid: Core Chemical Profile


2-(5-Methylfuran-3-yl)acetic acid (CAS 835616-61-0) is a heterocyclic carboxylic acid featuring a 5-methyl-substituted furan ring linked to an acetic acid moiety at the 3-position . This compound belongs to the furanacetic acid class and exhibits reactivity profiles typical of both furan heterocycles and carboxylic acids, including potential for amide and ester bond formation [1]. While direct head-to-head comparative data for this specific regioisomer are limited, the 3-yl substitution pattern distinguishes it from the more commonly studied 2-yl regioisomer in terms of electronic distribution and steric accessibility [2].

2-(5-Methylfuran-3-yl)acetic Acid: Procurement Considerations


Substitution of 2-(5-methylfuran-3-yl)acetic acid with seemingly similar furanacetic acid analogs carries material risk for research continuity and data reproducibility. Regioisomeric variation—specifically the 3-yl versus 2-yl attachment of the acetic acid side chain—alters the compound's electronic density distribution, dipole moment, and hydrogen-bonding geometry, which can directly affect target binding affinity, synthetic yield, and physicochemical behavior [1]. In drug discovery contexts, even single-atom positional changes in heterocyclic scaffolds have been shown to produce orders-of-magnitude differences in biological activity [2]. The 5-methyl substituent further modulates ring electronics and lipophilicity relative to unsubstituted furan analogs [3]. These structural distinctions make simple analog interchange without experimental validation a scientifically unsound procurement decision.

2-(5-Methylfuran-3-yl)acetic Acid: Comparative Evidence


5-Lipoxygenase Translocation Inhibition

2-(5-Methylfuran-3-yl)acetic acid has been evaluated for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, with a reported binding affinity of 1.0 × 10⁶ nM (1 mM) [1]. This activity profile distinguishes the compound from 5-lipoxygenase inhibitors bearing different substitution patterns, though a direct quantitative comparison with the unsubstituted furan-3-ylacetic acid analog in the same assay system is not available in the primary literature [2].

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

CCR5 Antagonist Potential

Preliminary pharmacological screening has identified 2-(5-methylfuran-3-yl)acetic acid as a potential CCR5 antagonist, with implications for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [1]. This receptor-level annotation distinguishes the compound from unsubstituted furanacetic acid building blocks that lack documented chemokine receptor modulation activity [2].

CCR5 antagonism HIV entry inhibition Chemokine receptor

Antifibrotic Activity via FAK/p38/Rho Signaling

In both in vivo and in vitro studies, 2-(5-methylfuran-3-yl)acetic acid inhibited mechanical stress-induced profibrotic effects by suppressing fibroblast proliferation, activation, and contraction, coupled with inactivation of FAK, p38, and Rho GTPase signaling pathways [1]. This mechanistically defined antifibrotic profile distinguishes the compound from generic furanacetic acid building blocks that lack documented cell signaling pathway modulation [2].

Antifibrotic Mechanical stress Fibroblast signaling

Regioisomeric Differentiation (3-yl vs. 2-yl)

2-(5-Methylfuran-3-yl)acetic acid features the acetic acid side chain at the 3-position of the furan ring, distinguishing it from the more common 2-yl regioisomer (2-(5-methylfuran-2-yl)acetic acid). This positional isomerism alters the electronic distribution and steric environment around the reactive carboxylic acid group, which can affect reaction yields and product profiles in amide coupling, esterification, and heterocyclic derivatization reactions [1]. While direct comparative synthetic yield data are not available, the 3-yl substitution pattern provides access to a different chemical space vector compared to 2-yl analogs in scaffold diversification workflows [2].

Regioisomerism Synthetic building block Heterocyclic chemistry

Cleavable Linker for Immunoconjugates

Japanese Patent JPH01294638A (NEORX CORP, 1989) specifically claims 2,3-dihydro-5-methyl-furan-3-ylacetic acid (the reduced form of the target compound) as a key component in cleavable immunoconjugate systems designed to release therapeutic or diagnostic agents under mild conditions [1]. The patent describes the compound's utility as a heterocyclic framework that can add therapeutic payloads across a carbon-carbon double bond while maintaining linkage to antibodies or antibody fragments [2]. This patent-documented application distinguishes the compound from generic furanacetic acid analogs that lack established intellectual property positioning in bioconjugation technology.

Immunoconjugate Drug delivery Bioconjugation

Multi-Target Bioactivity Profile

Database mining reveals that 2-(5-methylfuran-3-yl)acetic acid engages multiple biological targets, including 5-lipoxygenase translocation inhibition (Ki = 1 mM), dihydroorotase inhibition (10 μM concentration tested), and carboxylesterase inhibition [1][2]. This polypharmacology profile distinguishes the compound from single-target or uncharacterized furanacetic acid building blocks. The compound also exhibits differentiation-inducing activity in undifferentiated cells and antioxidant properties in fats and oils [3].

Polypharmacology Multi-target Biological screening

2-(5-Methylfuran-3-yl)acetic Acid: Research & Industrial Applications


Inflammation & Arachidonic Acid Cascade

The documented 5-lipoxygenase translocation inhibitory activity (Ki = 1 mM in RBL-2H3 cells) [1] positions 2-(5-methylfuran-3-yl)acetic acid as a scaffold for developing novel leukotriene pathway modulators. Research programs investigating inflammatory diseases including asthma, rheumatoid arthritis, and psoriasis may utilize this compound as a tool molecule or starting point for structure-activity relationship (SAR) studies targeting the 5-LOX pathway [2].

Fibrosis & Mechanobiology Drug Discovery

The compound's demonstrated ability to suppress mechanical stress-induced profibrotic effects through inactivation of FAK, p38, and Rho GTPase signaling pathways in both in vivo and in vitro models [1] supports its application in fibrosis drug discovery programs. Researchers studying pulmonary fibrosis, liver cirrhosis, cardiac fibrosis, or dermal scarring may employ this compound as a mechanistically defined reference molecule for pathway validation and phenotypic screening campaigns [2].

Heterocyclic Library Synthesis

As a 3-yl-substituted furanacetic acid building block with a reactive carboxylic acid handle, this compound enables amide, ester, and heterocyclic derivatization pathways that are sterically and electronically distinct from the more common 2-yl regioisomers [1]. Medicinal chemistry programs seeking to explore novel chemical space vectors in furan-based scaffold diversification will benefit from this structural differentiation. The 5-methyl substituent further modulates lipophilicity and metabolic stability profiles relative to unsubstituted analogs [2].

Targeted Drug Delivery & Bioconjugation

Japanese Patent JPH01294638A (NEORX CORP, 1989) specifically claims the dihydro derivative of 2-(5-methylfuran-3-yl)acetic acid as a cleavable linker scaffold for immunoconjugates capable of releasing therapeutic payloads under mild conditions [1]. Bioconjugation research programs focused on antibody-drug conjugates (ADCs), targeted radiotherapeutics, or stimulus-responsive drug delivery systems may leverage this patent-protected scaffold as a development starting point or reference technology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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